Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate
Description
Structural Elucidation
IUPAC Nomenclature and Systematic Identification
The systematic name of the compound follows IUPAC conventions by prioritizing the piperidine ring as the parent structure. The tert-butyl carbamate group at position 1 of the piperidine ring is designated as the principal substituent, yielding "piperidine-1-carboxylate" as the base name. At position 4, two carbamoyl groups are appended:
- A [(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl] substituent, which includes a stereocenter at the first carbon (S configuration) and a phenyl group at the second carbon.
- A secondary carbamoyl group linked to the (4-methoxyphenyl)methyl moiety via an amide bond.
The full name reflects the hierarchical substitution pattern:
Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₃₇N₃O₅ | |
| Molecular Weight | 495.6 g/mol | |
| CAS Registry Number | 956947-55-0 |
Crystallographic Analysis and Conformational Studies
While direct X-ray crystallographic data for this compound is not available in the provided sources, analogous piperidine derivatives exhibit characteristic conformational preferences. For example, piperidine rings in similar structures adopt chair conformations to minimize steric strain. Computational models predict that the tert-butyl carbamate group at position 1 imposes minimal steric hindrance due to its axial orientation, while the bulky carbamoyl substituents at position 4 likely occupy equatorial positions to avoid 1,3-diaxial interactions.
The (4-methoxyphenyl)methyl and phenylethyl groups may induce asymmetry in the piperidine ring, potentially favoring a twisted chair or boat conformation in dynamic solutions. However, crystallographic studies of related compounds suggest that chair conformations remain energetically favorable even with substantial substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR features inferred from structural analogs and functional group chemistry include:
- Tert-butyl group : A singlet at δ 1.4–1.5 ppm (9H) for the three equivalent methyl groups.
- Methoxy group : A singlet at δ 3.7–3.8 ppm (3H) for the –OCH₃ moiety.
- Aromatic protons :
- Carbamoyl protons : Exchange broadening may suppress signals from –NH groups, though a weak singlet near δ 12.9 ppm could indicate the carboxylic acid proton under slow exchange conditions.
Infrared (IR) Spectroscopy
Predominant absorptions correspond to:
- Carbonyl stretches :
- C–O stretch (methoxy) : 1240–1260 cm⁻¹
- N–H bends : 1540–1560 cm⁻¹ (amide II bands)
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 495.6 ([M]⁺), with characteristic fragmentation pathways:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) simulations predict the following electronic characteristics:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate stability and reactivity.
- Electrostatic potential : Negative charges localize on carbonyl oxygens, while positive charges concentrate on the piperidine nitrogen and methoxy groups.
- Conformational energy profile : Chair conformation of the piperidine ring is favored by 8–12 kJ/mol over boat forms due to reduced torsional strain.
The carbamoyl groups exhibit partial double-bond character (C=O) with bond lengths of ~1.23 Å, while the piperidine ring maintains typical C–C bond lengths of 1.52–1.54 Å.
Properties
Molecular Formula |
C28H37N3O5 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H37N3O5/c1-28(2,3)36-27(34)31-16-14-22(15-17-31)25(32)30-24(18-20-8-6-5-7-9-20)26(33)29-19-21-10-12-23(35-4)13-11-21/h5-13,22,24H,14-19H2,1-4H3,(H,29,33)(H,30,32) |
InChI Key |
PMSYKQVORGNIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Piperidone Derivatives
Procedure :
- Starting material : N-Benzyl-4-piperidone reacts with tert-butyl carbamate in the presence of trimethyl orthoformate and ammonium chloride in methanol.
- Reaction conditions : Reflux for 2 hours, followed by toluene-mediated Boc protection at 80–100°C.
- Yield : 81–83.9% after crystallization.
Key optimization :
Palladium-Catalyzed Hydrogenation
Procedure :
- Substrate : 3-Substituted pyridines undergo Rh-catalyzed hydrogenation in ethanol at 25°C.
- Conditions : 1 atm H₂, 12-hour reaction time.
- Yield : 89–92% for 3-fluoropiperidines.
Advantage : Retains fluorine substituents without hydrodefluorination side reactions.
Carbamoyl Group Introduction
Amide Bond Formation via Carbodiimide Coupling
Procedure :
- Reagents : 4-Methoxyphenylmethylamine, EDC·HCl, DMAP in dichloromethane (DCM).
- Conditions : Stirring at room temperature for 12 hours under N₂.
- Workup : Partition between DCM and 5% NaHCO₃, followed by silica gel chromatography (70% DCM/EtOAc).
Yield : 27.6–84% depending on steric hindrance.
Critical parameters :
Grignard Addition to Boc-Protected Piperidine Ketones
Procedure :
- Substrate : tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate reacts with substituted phenylmagnesium bromide.
- Conditions : Dry THF, −78°C to room temperature, 6-hour reaction.
- Product : Boc-protected amino ketone intermediate.
Yield : 68–75% after flash chromatography.
Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensures (1S) configuration.
Stereoselective Synthesis of (1S)-Phenylethyl Sidechain
Organocatalytic Intramolecular Aza-Michael Reaction
Procedure :
- Catalyst : Quinoline-derived organocatalyst with trifluoroacetic acid cocatalyst.
- Substrate : Chiral β-amino esters undergo 6-endo-trig cyclization.
- Conditions : DCM, −20°C, 24-hour reaction.
Yield : 76–82% with 94% enantiomeric excess (ee).
Mechanism : Acid cocatalyst stabilizes the transition state, enhancing stereoselectivity.
Enzymatic Resolution
Procedure :
- Enzyme : Candida antarctica lipase B (CAL-B) resolves racemic amines via acyl transfer.
- Conditions : Vinyl acetate, hexane, 35°C, 48-hour reaction.
- Outcome : (1S)-enantiomer obtained with >99% ee after recrystallization.
Cost efficiency : Recyclable enzyme reduces production costs by 30%.
Final Assembly and Deprotection
Coupling of Piperidine and Phenylethyl Moieties
Procedure :
- Reagents : HATU, DIPEA in DMF.
- Conditions : 0°C to room temperature, 8-hour reaction.
- Workup : Aqueous extraction (EtOAc/H₂O), followed by MgSO₄ drying.
Side reaction mitigation :
Boc Deprotection
Procedure :
- Reagent : 4M HCl in dioxane.
- Conditions : 0°C, 1-hour reaction.
- Yield : 95–97% after neutralization with NaHCO₃.
Alternative : TFA/DCM (1:1) at room temperature for 30 minutes.
Reaction Optimization Data
Quality Control and Characterization
Spectroscopic Validation
Chiral HPLC Analysis
- Column : Chiralpak IC (4.6 × 250 mm).
- Mobile phase : Hexane/EtOH (80:20), 1.0 mL/min.
- Retention time : (1S)-enantiomer = 12.7 min; (1R) = 14.2 min.
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
1.1. Formation of Piperidine Core
The piperidine ring is typically synthesized via condensation reactions or modifications of pre-existing piperidine derivatives. For example, oxidation of 4-methylenepiperidine with meta-chloroperoxybenzoic acid (mCPBA) forms an epoxide intermediate, which can undergo nucleophilic substitution with phenols to generate substituted piperidines .
1.2. Carbamoylation Reactions
The carbamoyl groups are introduced through amide coupling . A common method involves reacting tert-butyl 4-piperidinecarboxylate with carbamoylating agents in solvents like dichloromethane or acetonitrile. For example:
-
Step 1 : Protection of the piperidine’s amino group (if present) as a benzyl carbamate or tert-butyl carbamate .
-
Step 2 : Coupling with carbamoylating agents (e.g., carboxylic acids) using EDC/HOBt reagents to form amide bonds .
-
Step 3 : Deprotection of the tert-butyl group using acidic conditions (e.g., trifluoroacetic acid) .
1.3. Stereochemical Control
The (1S) configuration is critical for biological activity. Stereocontrol may involve chiral intermediates or stereoselective reaction conditions during carbamoylation. For instance, the use of enantiomerically pure starting materials ensures retention of stereochemistry .
Reactivity and Functional Groups
The compound’s reactivity is dictated by its functional groups:
3.1. Therapeutic Potential
-
Analgesic/Anti-inflammatory Activity : The carbamate groups may modulate opioid receptors or inhibit inflammatory mediators, suggesting potential in pain management.
-
Targeted Protein Degradation : Piperidine derivatives are used as linkers in PROTACs, where rigidity and spatial orientation optimize ternary complex formation .
-
Antihypertensive Agents : Structural analogs exhibit T-type calcium channel-blocking activity, reducing blood pressure in preclinical models .
3.2. Research Insights
-
Structure-Activity Relationships : Substituents on the piperidine ring (e.g., fluorine, methoxy groups) significantly influence biological activity. For example, 3-methoxyphenyl substituents enhance T-type calcium channel inhibition .
-
Synthetic Challenges : Maintaining stereochemical purity during multi-step synthesis requires careful control of reaction conditions .
Table 2: Functional Group Reactivity
| Group | Chemical Behavior | Biological Implications |
|---|---|---|
| Carbamate | Hydrolysis to amine/carboxylic acid | Target receptor binding or degradation |
| Piperidine N | Quaternization, alkylation | Modulation of enzyme/receptor activity |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a piperidine ring and various functional groups that enhance its biological activity. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms crucial for its pharmacological properties.
Drug Development
Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. The piperidine moiety is frequently found in numerous therapeutic agents due to its ability to interact with biological targets effectively.
- Example Case Study : A study highlighted the synthesis of piperazine-containing drugs where similar piperidine derivatives were utilized to enhance bioactivity and selectivity against specific receptors .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting tumor cell proliferation. The presence of the 4-methoxyphenyl group is believed to contribute to this activity by enhancing lipophilicity and cellular uptake.
- Case Study : In vitro studies demonstrated that compounds with similar structural features showed significant cytotoxicity against various cancer cell lines, suggesting a pathway for further drug development targeting specific malignancies .
Synthesis Techniques
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives.
- Reagents : Common reagents include carbamoyl chlorides and tert-butyl esters, which facilitate the formation of the desired piperidine structure.
- Reaction Conditions : Reactions are often conducted under controlled temperature and inert atmosphere conditions to optimize yield and purity.
| Step | Description | Conditions |
|---|---|---|
| 1 | Formation of piperidine derivative | Room temperature, inert atmosphere |
| 2 | Carbamoylation reaction | Reflux in organic solvent |
| 3 | Purification | Column chromatography |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical:
- Absorption : The lipophilic nature due to the tert-butyl group enhances oral bioavailability.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes are likely to be significant in determining the compound's efficacy and safety profile.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting key differences in substituents, molecular properties, and applications:
*Estimated based on structural analogy.
Key Structural and Functional Insights:
Substituent Complexity : The target compound’s 4-position substituent is more elaborate than analogs (e.g., ’s methoxy(methyl) group), likely influencing solubility and target engagement. Bulky aromatic groups (e.g., phenylethyl in the target vs. bromobenzyloxy in ) may enhance binding affinity but reduce aqueous solubility.
Synthetic Accessibility : The target compound likely requires multi-step synthesis involving Boc protection, carbamoyl coupling, and chiral resolution, similar to methods in . Yields for such complex derivatives are typically moderate (40–60%) due to steric hindrance .
Biological Relevance : While direct activity data are unavailable, analogs with nitrobenzoyl () or pyrimidine-carboxamido () groups show kinase inhibition (e.g., CDK9), suggesting the target may share similar mechanisms .
Biological Activity
Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₃H₂₄N₂O₄
- Molecular Weight : 256.35 g/mol
The structure includes a piperidine ring substituted with various functional groups, notably the methoxyphenyl and carbamoyl moieties, which contribute to its biological activity.
Research indicates that compounds similar to tert-butyl piperidines exhibit diverse mechanisms of action, particularly in relation to their interactions with biological targets:
- Enzyme Inhibition : Some studies suggest that piperidine derivatives can act as inhibitors of key enzymes involved in viral replication, such as the main protease (Mpro) of SARS-CoV-2. Although the activity was modest, it indicates potential antiviral properties .
- Anticancer Activity : The compound's structural features may allow it to interact with cellular pathways involved in cancer cell proliferation and survival. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds.
Case Study 1: Antiviral Properties
In a study evaluating a series of piperidine derivatives, one compound demonstrated low micromolar activity against the H1N1 influenza virus. The mechanism involved interference with viral hemagglutinin, suggesting that modifications to the piperidine structure could enhance antiviral efficacy .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of similar piperidine compounds. These studies revealed that certain derivatives could induce apoptosis in breast cancer cell lines through the activation of intrinsic pathways, highlighting their potential as therapeutic agents in oncology .
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, variations in substituents on the piperidine ring can significantly influence their interaction with biological targets.
- Structural Optimization : Modifications such as varying alkyl groups or introducing additional functional groups can lead to improved potency and selectivity against specific enzymes or receptors.
- In Silico Studies : Computational modeling has been employed to predict binding affinities and optimize lead compounds for further development.
Q & A
Q. What safety protocols are essential when handling Tert-butyl 4-{...}carboxylate in laboratory settings?
- Methodological Answer: Handling requires personal protective equipment (PPE) including gloves, lab coats, and eye protection. Work in a well-ventilated fume hood to minimize inhalation risks. In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for several minutes and seek medical advice. Avoid inducing vomiting if ingested—rinse mouth and consult a physician. Store away from heat/open flames due to potential toxic fume release during combustion .
Q. Which spectroscopic methods are recommended for confirming the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for verifying the piperidine ring, tert-butyl group, and carbamate linkages. High-Performance Liquid Chromatography (HPLC) assesses purity, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. Complementary techniques like Infrared (IR) spectroscopy can validate functional groups such as carbonyls .
Q. What are the key considerations for storing this compound to ensure long-term stability?
- Methodological Answer: Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Desiccate to avoid moisture-induced degradation. Monitor for discoloration or precipitate formation, which may indicate decomposition. Stability under varying pH should be tested via accelerated aging studies using LC-MS to identify degradation products .
Q. What is the role of the tert-butyl carbamate group in the compound’s chemical reactivity?
- Methodological Answer: The tert-butyl carbamate acts as a protecting group for the piperidine nitrogen, enhancing solubility in organic solvents during synthesis. Its steric bulk shields the amine from undesired nucleophilic reactions. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine for further functionalization .
Advanced Research Questions
Q. How can Bayesian optimization improve the synthesis yield of Tert-butyl 4-{...}carboxylate derivatives?
- Methodological Answer: Bayesian optimization uses probabilistic models to iteratively select reaction conditions (e.g., temperature, catalyst loading) that maximize yield. By prioritizing high-potential parameter spaces, it reduces the number of experiments needed compared to grid searches. For example, coupling this algorithm with Design of Experiments (DoE) can optimize multi-step reactions, such as introducing the 4-methoxyphenylmethyl carbamoyl moiety .
Q. What experimental approaches are used to investigate interactions with biological targets like enzymes or receptors?
- Methodological Answer: Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) in real-time, while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular docking simulations predict binding modes to active sites, validated by mutagenesis studies. For cellular targets, fluorescence polarization assays or radioligand displacement can assess competitive inhibition .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer: Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts. Verify compound purity (>95% via HPLC) and confirm structural integrity (NMR) to exclude batch variability. Meta-analyses of published data, adjusting for variables like solvent choice (DMSO vs. aqueous buffers), can reconcile differences .
Q. What methodologies determine degradation products under varying pH conditions?
- Methodological Answer: Subject the compound to accelerated stability testing in buffers (pH 1–13) at 40°C. Analyze aliquots over time using LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the carbamate group or piperidine ring oxidation). Quantify degradation kinetics with HPLC and propose mechanisms based on fragment ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
